4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide
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Overview
Description
4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, sulfonylimine, and benzenesulfonamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 4-methoxyphenylsulfonylimine, which is then reacted with cyclohexa-2,5-dien-1-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonylimine group to corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups.
Scientific Research Applications
4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylimine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline: This compound shares structural similarities but lacks the sulfonylimine group.
4-methoxy-N-(5-(4-methoxyanilino)-2,4-pentadien-1-ylidene)aniline: Similar structure but with different functional groups.
Uniqueness
4-methoxy-N-{4-[(4-methoxybenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}benzene-1-sulfonamide is unique due to its combination of methoxy, sulfonylimine, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methoxy-N-[4-(4-methoxyphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c1-27-17-7-11-19(12-8-17)29(23,24)21-15-3-5-16(6-4-15)22-30(25,26)20-13-9-18(28-2)10-14-20/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGUKPKTROBDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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